BenchChemオンラインストアへようこそ!

Irsogladine maleate

Transcriptional regulation Oxidative stress Chemoprevention

Irsogladine maleate (CAS 84504-69-8) is a small-molecule gastric mucosal protectant that functions as a selective phosphodiesterase 4 (PDE4) inhibitor and muscarinic acetylcholine receptor binder, facilitating gap junction intercellular communication (GJIC). It is a triazine derivative with the molecular formula C9H7Cl2N5·C4H4O4 and molecular weight of 372.2.

Molecular Formula C13H11Cl2N5O4
Molecular Weight 372.16 g/mol
CAS No. 84504-69-8
Cat. No. B1672187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrsogladine maleate
CAS84504-69-8
Synonyms2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate
6-(2,5-dichlorophenyl)-2,4-diamino-1,3,5-triazine
DCPDAT
irsogladine
irsogladine maleate
MN 1695
MN-1695
Molecular FormulaC13H11Cl2N5O4
Molecular Weight372.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyPJLVTVAIERNDEQ-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Irsogladine Maleate (CAS 84504-69-8): Procurement and Research Use Overview for Gastric Mucosal Protectant Selection


Irsogladine maleate (CAS 84504-69-8) is a small-molecule gastric mucosal protectant that functions as a selective phosphodiesterase 4 (PDE4) inhibitor and muscarinic acetylcholine receptor binder, facilitating gap junction intercellular communication (GJIC) . It is a triazine derivative with the molecular formula C9H7Cl2N5·C4H4O4 and molecular weight of 372.2 . First approved in Japan in 1989, it is clinically indicated for gastric ulcer and gastritis [1]. The compound is commercially available from multiple research suppliers at purity specifications ranging from ≥98% to ≥99% (HPLC) .

Why Irsogladine Maleate Cannot Be Substituted with Rebamipide, Teprenone, or Other Gastric Mucosal Protectants


Gastric mucosal protectants as a class share the general goal of enhancing mucosal defense, but their molecular mechanisms and quantitative efficacy profiles diverge substantially. In a direct comparative screen of six protectants (ecabet sodium, irsogladine, rebamipide, sofalcone, teprenone, troxipide), only irsogladine maleate demonstrated clear inhibition of both NF-κB and AP-1 transcriptional activity [1]. In a head-to-head preclinical study against rebamipide, irsogladine achieved significant mucosal protection at a 33-fold lower minimum effective dose (3 mg/kg vs. 100 mg/kg, p.o.) and operated through a distinct nitric oxide-mediated rather than prostaglandin-mediated pathway [2]. Clinical data further demonstrate that irsogladine's therapeutic profile varies by patient subgroup—showing particular benefit in H. pylori-negative populations [3] and in patients who smoke or consume alcohol [4]—meaning that substitution with another protectant would alter both the mechanistic and clinical outcome expectations.

Quantitative Differentiation Evidence for Irsogladine Maleate Relative to Comparator Compounds


Superior NF-κB and AP-1 Transcriptional Inhibition Among Six Gastric Protectants

In a luciferase reporter gene assay conducted in Caco-2 cells, irsogladine maleate was the only compound among six tested gastric mucosal protectants (ecabet sodium hydrate, irsogladine maleate, rebamipide, sofalcone, teprenone, troxipide) that clearly inhibited both NF-κB and AP-1 transcriptional activity [1]. The other five protectants showed minimal or no inhibition of these oxidative stress-related transcriptional factors under the same assay conditions [1].

Transcriptional regulation Oxidative stress Chemoprevention

33-Fold Lower Effective Dose Compared to Rebamipide in Rat Gastric Lesion Model

In a direct comparative study of monochloramine-induced gastric mucosal lesions in rats, irsogladine maleate demonstrated a significant protective effect at doses of 3 mg/kg or greater (p.o.), whereas rebamipide required a minimum effective dose of 100 mg/kg (p.o.) to achieve significant protection [1]. This represents an approximately 33-fold potency advantage for irsogladine on a mg/kg basis.

Gastric mucosal protection Dose-response Preclinical efficacy

Divergent Protective Mechanisms: Nitric Oxide-Dependent (Irsogladine) vs. Prostaglandin-Dependent (Rebamipide)

The protective effect of irsogladine maleate on monochloramine-induced gastric lesions was significantly reduced by L-NAME (nitric oxide synthase inhibitor) but not by indomethacin (cyclooxygenase inhibitor). In contrast, rebamipide's protective effect was significantly mitigated by indomethacin but not by L-NAME [1]. This indicates that irsogladine's gastroprotection is mediated by endogenous nitric oxide, whereas rebamipide relies on endogenous prostaglandins.

Mechanism of action Nitric oxide Prostaglandin Pharmacology

Superior Ulcer Healing Rate vs. Famotidine in Smokers (88.0% vs. 59.1%)

In a randomized controlled trial comparing irsogladine maleate (4 mg/day) with famotidine (40 mg/day) following H. pylori eradication therapy, the gastric ulcer healing rate in smokers was 88.0% in the irsogladine group compared to 59.1% in the famotidine group (p = 0.0233) [1]. Overall healing rates were comparable between groups (85.2% vs. 79.6%, p = 0.4484), but the smoking subgroup revealed a statistically significant advantage for irsogladine.

Clinical efficacy Smoking Gastric ulcer H. pylori

Specific Efficacy in H. pylori-Negative NSAID/ Aspirin Users vs. Placebo

In a multicenter, randomized, double-blind trial evaluating irsogladine maleate (2 mg twice daily) for prevention of NSAID/aspirin-induced peptic ulcer and gastritis, the overall comparison with placebo was not significant. However, in the H. pylori-negative subgroup, the test group showed significant improvements in modified Lanza score (p = 0.0247) and edema score (p = 0.0154) post-treatment compared to pre-treatment [1]. Additionally, two cases of peptic ulcer occurred in the placebo group versus none in the test group—both ulcer cases were H. pylori-negative [1].

NSAID-induced injury H. pylori Clinical trial

83.0% vs. 72.2% Gastric Ulcer Healing Rate Superiority Over Placebo Post-H. pylori Eradication

In the IMPACT study—a multicenter, double-blind, randomized trial—322 patients with H. pylori-positive gastric ulcer received eradication therapy followed by randomization to irsogladine maleate (4 mg/day, n=150) or placebo (n=161). After 7 weeks, the gastric ulcer healing rate was 83.0% in the irsogladine group versus 72.2% in the placebo group (χ² test, P = 0.0276) [1]. In the eradication failure subgroup, the difference was even more pronounced: 57.9% vs. 26.1% (P = 0.0366) [1].

Gastric ulcer healing H. pylori eradication Clinical efficacy

Optimal Research and Procurement Application Scenarios for Irsogladine Maleate Based on Differentiated Evidence


NF-κB and AP-1 Transcriptional Pathway Research in Gastrointestinal Epithelial Models

Select irsogladine maleate for in vitro studies requiring dual inhibition of NF-κB and AP-1 transcriptional activity. In Caco-2 cell luciferase assays, irsogladine was the only compound among six gastric protectants to clearly inhibit both pathways, making it the preferred tool compound for oxidative stress-related transcriptional research where rebamipide, teprenone, sofalcone, ecabet sodium, and troxipide show no activity [1]. Researchers investigating IL-1β and IL-6 downregulation via NF-κB suppression should prioritize irsogladine over other in-class compounds.

Nitric Oxide-Dependent Gastroprotection Studies Requiring Prostaglandin-Independent Efficacy

Use irsogladine maleate as the positive control or test article in studies of nitric oxide (NO)-mediated gastric mucosal protection. Unlike rebamipide—whose protective effect is abrogated by indomethacin (COX inhibition) but unaffected by L-NAME—irsogladine's gastroprotection is L-NAME-sensitive and indomethacin-insensitive [2]. This mechanistic distinction makes irsogladine the appropriate choice for experiments where prostaglandin pathways are intentionally inhibited or when investigating NO/cGMP signaling cascades in mucosal defense.

Post-H. pylori Eradication Gastric Ulcer Healing Protocols (Including Eradication Failure Stratification)

In clinical research protocols involving gastric ulcer patients following H. pylori eradication therapy, irsogladine maleate (4 mg/day) should be selected over placebo, with an expected healing rate advantage of +10.8% overall and +31.8% in eradication-failure patients [3]. For studies comparing mucosal protectants against acid-suppressive therapy in smokers, irsogladine demonstrates a 28.9 percentage point healing rate advantage over famotidine (88.0% vs. 59.1%) and should be the preferred mucosal protectant arm [4].

NSAID-Induced Mucosal Injury Prevention in H. pylori-Negative Populations

Design NSAID/aspirin gastroprotection studies with irsogladine maleate (2 mg twice daily) specifically targeting H. pylori-negative patient populations. While overall efficacy versus placebo was non-significant, the H. pylori-negative subgroup demonstrated significant improvements in modified Lanza score (p = 0.0247) and edema score (p = 0.0154) with irsogladine treatment [5]. Research protocols should incorporate H. pylori stratification to capture this population-specific efficacy, and procurement should prioritize irsogladine for studies focused on H. pylori-negative chronic NSAID users.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irsogladine maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.